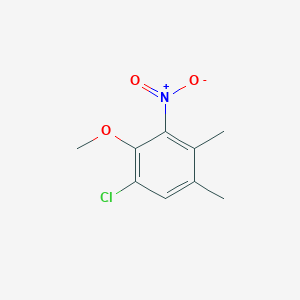

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3. It is a white to yellow solid at room temperature and is commonly used as an intermediate in organic synthesis . This compound is known for its stability under normal conditions but can become unstable at high temperatures or when exposed to strong oxidizing agents .

Méthodes De Préparation

The synthesis of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene typically involves nitration of dimethylbenzene. The process includes the slow addition of dimethylbenzene to a mixture of sulfuric acid and concentrated nitric acid, with careful control of temperature and reaction speed . After the reaction, the product is purified through washing and neutralization.

Analyse Des Réactions Chimiques

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a meta-director, and the methoxy group acts as an ortho-, para-director.

Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: Research into potential pharmaceutical applications, including drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, while the methoxy group, being an electron-donating group, activates the ring towards electrophilic substitution at the ortho- and para- positions .

Comparaison Avec Des Composés Similaires

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene can be compared with other similar compounds such as:

1-Chloro-4,5-dimethyl-2-nitrobenzene: Lacks the methoxy group, which affects its reactivity and stability.

2-Chloro-1-methoxy-4,5-dimethylbenzene: Lacks the nitro group, resulting in different chemical properties and applications.

Activité Biologique

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Biological Activity

This compound exhibits various biological activities that are of interest in pharmacological research.

Antimicrobial Activity

Research indicates that nitroaromatic compounds like this compound have demonstrated antimicrobial properties. A study highlighted that similar nitro compounds were effective against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several studies. For instance, the compound's derivatives have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 19.4 µg/mL to 96.0 µg/mL, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MDA-MB-231 | 70.87 |

| Doxorubicin | MDA-MB-231 | 8.3 |

| E. transvaalense Extract | HeLa | 3.7 |

The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. These mechanisms are common among nitroaromatic compounds, which often disrupt cellular processes leading to cell death .

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Nitration of Methoxy-substituted Benzene: This involves introducing the nitro group into the benzene ring under controlled conditions.

- Friedel-Crafts Alkylation: Utilizing methyl iodide and anhydrous aluminum chloride to achieve the desired substitution pattern .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Anticancer Activity Study: A study investigated the effects of this compound on breast cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics.

- Antimicrobial Efficacy: Research on related compounds showed promising results against resistant bacterial strains, indicating potential for use in antibiotic formulations.

Propriétés

IUPAC Name |

1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-4-7(10)9(14-3)8(6(5)2)11(12)13/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWCECJJUFPZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.